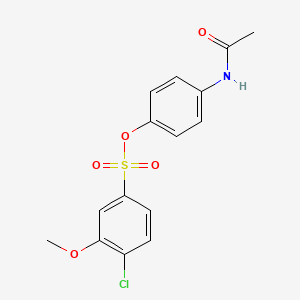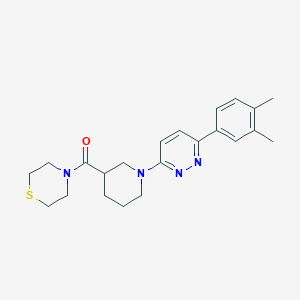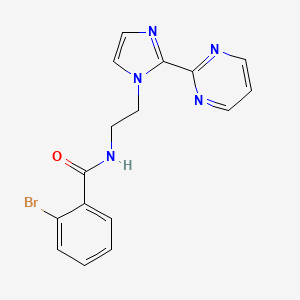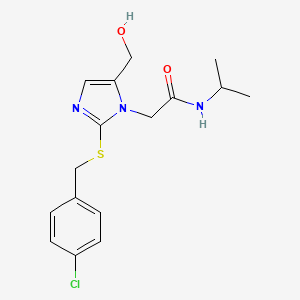
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core component of many important biological molecules, including histidine and the purine bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, and the compound also appears to contain a pyridazine ring and a picolinamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, which is known to participate in a variety of chemical reactions. Other functional groups in the molecule would also contribute to its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .科学的研究の応用
Ethylene Biosynthesis Inhibition
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide and its derivatives have shown potential as inhibitors of ethylene biosynthesis in plant cells, a key process affecting the ripening of fruits and the senescence of flowers. By inhibiting the 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), these compounds could help decrease postharvest loss, suggesting their application in agriculture to prolong the shelf life of perishable goods (Sun et al., 2017).
Antituberculosis Activity
Research into derivatives of this compound has explored their utility in combating tuberculosis. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity, highlighting the potential of these compounds in developing new antimycobacterial agents (Jadhav et al., 2016).
Metal Binding Interactions
Studies on mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide (pmpa) have revealed significant insights into electronic and bonding properties, with potential implications in metalloprotein interactions and the development of new metal-based drugs. These findings contribute to our understanding of how such complexes can be leveraged in biochemical and pharmacological research (Wu & Su, 1997).
Organic Synthesis Applications
The compound and its derivatives serve as crucial intermediates in the synthesis of various organic compounds, including heterocyclic compounds like imidazoles and pyridines, which are of significant interest due to their wide range of biological activities. This versatility underscores the importance of such compounds in medicinal chemistry and drug design (Fulwa & Manivannan, 2012).
Antioxidant Capacity and Corrosion Inhibition
Further research has investigated the antioxidant capacity of derivatives, as well as their application in corrosion inhibition, indicating their potential in material science and as additives in industrial processes to protect metals from corrosion. This dual function highlights the compound's utility beyond the pharmaceutical domain, offering benefits in materials engineering and preservation (Cruz et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-12-17-8-10-21(12)14-5-6-15(23)22(20-14)11-9-19-16(24)13-4-2-3-7-18-13/h2-8,10H,9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRPDVQQDNBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2615078.png)



![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615084.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2615087.png)
![Methyl (1S,5R)-9,9-difluorobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2615088.png)
![N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615090.png)




